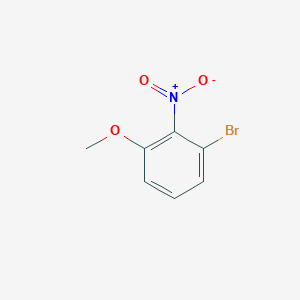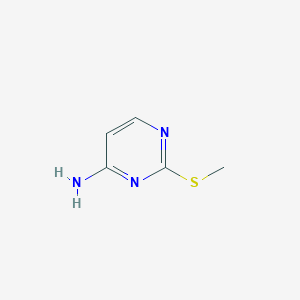![molecular formula C11H9ClF3NO2 B1266963 n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide CAS No. 585-97-7](/img/structure/B1266963.png)
n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves intricate chemical processes, often leveraging the reactivity of functional groups to form new bonds. For instance, the synthesis of novel polyimides derived from a similar compound showcases the complexity and precision required in synthesizing such compounds, highlighting the role of specific catalysts and conditions in directing the synthesis process (Yin et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated through various spectroscopic and computational methods. Studies on compounds with similar structural motifs have demonstrated the presence of intra- and intermolecular hydrogen bonding, which significantly influences their solid-state structure and solubility characteristics (Frohberg et al., 2002).
Chemical Reactions and Properties
Chemical properties of these compounds are diverse, reflecting their reactivity towards various chemical reagents. Research has shown that the presence of certain functional groups can lead to specific reactivity patterns, such as the formation of cyclobutane derivatives under certain conditions (Roberts et al., 1953).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystal structure, have been studied extensively. For example, the crystal structure determination from laboratory powder diffraction data provides insights into the arrangement of molecules in the solid state and how it affects the physical properties (Brüning et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophilic or electrophilic attack, stability under various conditions, and potential for forming derivatives, have been a subject of research. For instance, studies have explored the reactivity of related compounds with chloral, leading to the synthesis of novel structures with unique properties (Mironov et al., 2010).
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis : N-aryl-2-chloro-3-oxobutanamides, which include N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide, have been studied for their molecular structures. Research has shown that these compounds form intermolecular hydrogen bonds in solid states, which are disrupted in solution (Frohberg et al., 2002).
Crystal Structure Optimization : The crystal structure of similar compounds, like N-(3,4-Dichlorophenyl)-3-oxobutanamide, has been optimized using semi-empirical methods. This research helps in understanding the molecular interactions and crystal packing of these compounds (Jotani, 2012).
Synthesis and Chemical Reactivity : Various studies have focused on the synthesis of N-aryl-3-oxobutanamides and their reactivity. These include the synthesis of N-Aryl- and N,N-diethyl-3-oxobutanamides and their reactions with different chemicals to form heterocyclic scaffolds (Gein et al., 2017).
Chemical Kinetics : The kinetics and mechanism of the gas-phase pyrolysis of N-aryl-3-oxobutanamide ketoanilides have been studied, providing insights into their thermal stability and reactivity (Malhas et al., 2007).
Pharmacophore Mapping for Antimicrobial Agents : Research has explored the potential of N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide as an antimicrobial agent, showing significant activity against certain bacteria strains (Bąk et al., 2020).
Molecular Docking and Biological Activities : The synthesis and toxicity assessment of 3-oxobutanamides against human lymphocytes and isolated mitochondria have been investigated, providing information on their biological activities and potential applications in drug development (Razzaghi-Asl et al., 2017).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Wirkmechanismus
Target of Action
It is known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are often involved in a variety of biological processes.
Mode of Action
Compounds in the trifluoromethylbenzenes class often interact with their targets through various mechanisms, such as binding to specific receptors or enzymes, disrupting cellular processes, or modifying the structure or function of biomolecules .
Biochemical Pathways
Trifluoromethylbenzenes are known to be involved in a variety of biochemical pathways, depending on their specific targets and mode of action .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and its influence on biochemical pathways .
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO2/c1-6(17)4-10(18)16-9-5-7(11(13,14)15)2-3-8(9)12/h2-3,5H,4H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRQBDKLEYQGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296241 | |
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide | |
CAS RN |
585-97-7 | |
| Record name | NSC108449 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)







![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)
![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)
